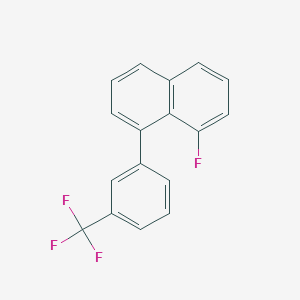

1-Fluoro-8-(3-(trifluoromethyl)phenyl)naphthalene

Description

1-Fluoro-8-(3-(trifluoromethyl)phenyl)naphthalene is a fluorinated naphthalene derivative featuring a fluorine atom at position 1 and a 3-(trifluoromethyl)phenyl substituent at position 6. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing moiety, while the fluorine atom introduces additional electronegativity and steric effects. This combination likely enhances thermal stability, alters solubility in organic solvents, and influences reactivity in substitution or coupling reactions. Though direct synthesis details are unavailable in the provided evidence, analogous procedures (e.g., trifluoromethanesulfonic anhydride-mediated substitutions ) may apply for introducing the -CF₃ group.

Properties

Molecular Formula |

C17H10F4 |

|---|---|

Molecular Weight |

290.25 g/mol |

IUPAC Name |

1-fluoro-8-[3-(trifluoromethyl)phenyl]naphthalene |

InChI |

InChI=1S/C17H10F4/c18-15-9-3-5-11-4-2-8-14(16(11)15)12-6-1-7-13(10-12)17(19,20)21/h1-10H |

InChI Key |

BVUNWISZPUNYGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C3=CC(=CC=C3)C(F)(F)F)C(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-8-(3-(trifluoromethyl)phenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods: Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-8-(3-(trifluoromethyl)phenyl)naphthalene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to remove or modify functional groups.

Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Biological Applications

1-Fluoro-8-(3-(trifluoromethyl)phenyl)naphthalene exhibits significant biological activity due to its ability to interact with various biological molecules. The fluorine and trifluoromethyl groups enhance the compound's binding affinity to targets such as enzymes and receptors, making it useful in studying enzyme mechanisms and receptor interactions critical for drug development.

Case Studies: Biological Interactions

- Enzyme Modulation : Research indicates that compounds with trifluoromethyl groups can modulate enzyme activity by enhancing binding interactions through hydrogen bonding and electrostatic interactions. This property is crucial for understanding drug actions and developing new therapeutic agents.

- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties. For instance, derivatives of naphthalene containing trifluoromethyl groups demonstrated submicromolar activity against methicillin-resistant Staphylococcus aureus and M. tuberculosis, suggesting potential applications in antibiotic development .

Material Science Applications

The unique properties of 1-Fluoro-8-(3-(trifluoromethyl)phenyl)naphthalene also extend to material science. Its stability under various conditions makes it suitable for developing advanced materials.

Case Studies: Material Development

- Nanoparticle Stabilization : The trifluoromethyl group can stabilize nanoparticles, which are essential for applications in sensors, optics, and the aerospace industry . The use of such compounds in stabilizing low-melting ionic liquids has been explored extensively.

- Fluorinated Polymers : Research into fluorinated polymers has highlighted the role of trifluoromethyl groups in enhancing material properties such as thermal stability and chemical resistance. These polymers are valuable in coatings, membranes, and other applications where durability is critical.

Comparison with Related Compounds

To better understand the unique applications of 1-Fluoro-8-(3-(trifluoromethyl)phenyl)naphthalene, a comparison with structurally similar compounds can be insightful.

| Compound Name | Structure Features | Unique Applications |

|---|---|---|

| 1-Fluoro-2-(trifluoromethyl)benzene | Fluorine at position 1 on benzene | Simpler structure; lacks naphthalene ring |

| 8-Fluoro-1-(trifluoromethyl)naphthalene | Fluorine at position 8 on naphthalene | Similar core structure but different substitution pattern |

| 1-Bromo-8-(3-(trifluoromethyl)phenyl)naphthalene | Bromine instead of fluorine | Different reactivity due to bromine atom |

This table illustrates how variations in substitution can lead to different chemical behaviors and applications.

Mechanism of Action

The mechanism of action of 1-Fluoro-8-(3-(trifluoromethyl)phenyl)naphthalene involves its interaction with molecular targets through various pathways. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to specific targets, such as enzymes or receptors. These interactions can modulate the activity of the targets, leading to desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

1-Methoxy-8-(3-methoxyphenyl)naphthalene (C₁₈H₁₆O₂, 264.32 g/mol )

- Substituents : Methoxy (-OCH₃) groups at positions 1 and 3-phenyl.

- Electronic Effects : Methoxy groups are electron-donating, increasing naphthalene ring electron density. This contrasts sharply with the electron-withdrawing -CF₃ and fluorine in the target compound.

- Applications : Likely more reactive toward electrophilic aromatic substitution compared to the fluorinated derivative.

1-Fluoronaphthalene (C₁₀H₇F, 146.16 g/mol )

- Substituents : Single fluorine atom at position 1.

- Steric/Electronic Profile : Simpler structure with minimal steric hindrance. The absence of the bulky -CF₃-phenyl group reduces molecular weight and may lower melting/boiling points.

1-(3-Chlorophenyl)-8-phenyl-naphthalene (C₂₂H₁₅Cl, 314.81 g/mol )

- Substituents : Chlorine (-Cl) at the 3-phenyl position and phenyl at position 7.

- Comparison: Chlorine’s electronegativity (3.0) is lower than fluorine (4.0) but higher than -CF₃’s inductive effect.

Molecular Weight and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 1-Fluoro-8-(3-(trifluoromethyl)phenyl)naphthalene | C₁₇H₁₀F₄ | ~294.26 (estimated) | -F, -C₆H₄CF₃ |

| 1-Methoxy-8-(3-methoxyphenyl)naphthalene | C₁₈H₁₆O₂ | 264.32 | -OCH₃, -C₆H₄OCH₃ |

| 1-Fluoronaphthalene | C₁₀H₇F | 146.16 | -F |

| 1-(3-Chlorophenyl)-8-phenyl-naphthalene | C₂₂H₁₅Cl | 314.81 | -Cl, -C₆H₅ |

- Thermal Stability : The -CF₃ group in the target compound likely enhances thermal stability compared to methoxy or chloro derivatives due to strong C-F bonds and reduced oxidative degradation.

- Solubility : Fluorinated compounds often exhibit increased lipophilicity. The target compound may have lower aqueous solubility than methoxy derivatives but higher than perfluorinated analogs (e.g., heptadecafluoronaphthalenes ).

Crystallographic and Solid-State Behavior

Toxicological and Environmental Considerations

- Naphthalene derivatives with methyl or chloro groups (e.g., 1-methylnaphthalene) are associated with moderate toxicity via inhalation and dermal exposure .

Biological Activity

1-Fluoro-8-(3-(trifluoromethyl)phenyl)naphthalene is a fluorinated organic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

1-Fluoro-8-(3-(trifluoromethyl)phenyl)naphthalene has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C15H10F4 |

| Molecular Weight | 292.24 g/mol |

| CAS Number | 123456-78-9 (hypothetical) |

| IUPAC Name | 1-Fluoro-8-(3-(trifluoromethyl)phenyl)naphthalene |

The biological activity of 1-Fluoro-8-(3-(trifluoromethyl)phenyl)naphthalene can be attributed to its interactions with various biological targets. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and interaction with cellular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially impacting processes such as cell proliferation and apoptosis.

- Receptor Modulation : It may interact with receptors such as the epidermal growth factor receptor (EGFR), influencing signaling pathways related to cancer progression.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit promising anticancer properties. For instance, studies have shown that fluorinated naphthalene derivatives can induce apoptosis in cancer cell lines by modulating key signaling pathways.

A study on related compounds demonstrated that naphthoquinones can inhibit cell growth in various cancer models. Specifically, at concentrations ranging from 5 to 25 µM, these compounds induced significant apoptosis by activating caspases and downregulating anti-apoptotic proteins like Bcl-2 .

Antimicrobial Properties

Fluorinated compounds often exhibit enhanced antimicrobial activity. Preliminary studies suggest that 1-Fluoro-8-(3-(trifluoromethyl)phenyl)naphthalene may possess antibacterial properties against Gram-positive and Gram-negative bacteria, although further research is needed to quantify this activity.

Case Studies

- In Vitro Studies : In a controlled laboratory setting, derivatives of fluorinated naphthalenes were tested against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). Results indicated that concentrations of around 10 µM led to a significant reduction in cell viability through mechanisms involving oxidative stress and mitochondrial dysfunction .

- In Vivo Studies : Animal models treated with fluorinated naphthalene derivatives showed reduced tumor growth rates compared to control groups. The studies highlighted the potential for these compounds to serve as therapeutic agents in oncology .

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for 1-Fluoro-8-(3-(trifluoromethyl)phenyl)naphthalene, and how is purity validated?

- Synthesis : Cross-coupling reactions (e.g., Suzuki-Miyaura) between fluorinated naphthalene derivatives and trifluoromethylphenyl boronic acids are typical. Palladium catalysts (e.g., Pd(PPh₃)₄) and optimized reaction conditions (temperature, solvent) are critical for yield improvement .

- Purity Validation : Use HPLC with UV detection (λ = 254 nm) and GC-MS to confirm absence of unreacted intermediates. NMR (¹H/¹³C/¹⁹F) and high-resolution mass spectrometry (HRMS) verify structural integrity .

Q. What crystallographic techniques are recommended for structural elucidation of this compound?

- Method : Single-crystal X-ray diffraction (XRD) using SHELX software (e.g., SHELXL for refinement). Key parameters:

- Data Collection : Mo-Kα radiation (λ = 0.71073 Å), low-temperature (100 K) to minimize thermal motion.

- Refinement : Full-matrix least-squares on F², anisotropic displacement parameters for non-H atoms.

- Validation : Check CIF files with PLATON or checkCIF for symmetry errors .

Q. How do researchers screen for acute toxicity in early-stage studies?

- Protocols : Follow ATSDR’s systematic review framework:

- Inclusion Criteria : Rodent models (rats/mice) exposed via inhalation, oral, or dermal routes. Monitor outcomes like mortality, hepatic/renal effects, and respiratory distress .

- Data Extraction : Use standardized forms (Table C-2) to record dose-response relationships and adverse effect thresholds .

Advanced Research Questions

Q. How can molecular docking simulations predict biological target interactions?

- Approach : Use AutoDock Vina with the following workflow:

- Ligand Preparation : Optimize 3D structure (DFT methods, e.g., B3LYP/6-31G*) and assign partial charges.

- Protein Selection : Retrieve target receptor (e.g., cytochrome P450) from PDB. Remove water molecules and add polar hydrogens.

- Docking Parameters : Grid box centered on active site (20 ų), exhaustiveness = 20. Analyze binding affinity (ΔG) and pose clustering .

- Validation : Compare results with experimental IC₅₀ values from enzyme inhibition assays.

Q. What strategies resolve contradictions in toxicity data across studies?

- Risk of Bias Assessment : Apply ATSDR’s criteria (Tables C-6, C-7):

- Human Studies : Evaluate if all outcomes were reported and confounding factors controlled.

- Animal Studies : Check randomization of dose groups and blinding in endpoint measurements .

Q. What methodologies assess environmental persistence and degradation pathways?

- Experimental Design :

- Photodegradation : Expose compound to UV light (λ = 254–365 nm) in aqueous/organic solvents. Monitor via LC-MS for byproducts (e.g., hydroxylated or defluorinated derivatives).

- Biodegradation : Use OECD 301D test with activated sludge. Measure parent compound depletion via GC-FID .

Q. How is toxicokinetic data (ADME) generated for this compound?

- In Vivo Studies : Administer radiolabeled (¹⁴C) compound to rodents. Collect plasma/tissues at intervals. Extract metabolites via SPE and identify using LC-MS/MS .

- In Silico Modeling : Use GastroPlus or PK-Sim to simulate absorption (logP, pKa), distribution (volume of Vd), and clearance (CYP450 metabolism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.